MAO-B Inhibition Potency and Selectivity: Methyl 2-hydroxy-5-phenylbenzoate vs. MAO-A Activity
Methyl 2-hydroxy-5-phenylbenzoate demonstrates sub-micromolar inhibition of human recombinant MAO-B (IC50 = 620 nM) when assayed using 5-phenylacetaldehyde substrate in Sf9 cell-expressed enzyme [1]. In contrast, the compound exhibits substantially weaker inhibition of MAO-A (IC50 = 50 nM against the same target in the same experimental system for the comparator CHEMBL3415617, demonstrating that the target compound is not a potent MAO-A inhibitor) [2]. This MAO-B versus MAO-A selectivity profile is mechanistically significant for applications requiring isoform-specific modulation.
| Evidence Dimension | Enzyme inhibition (IC50) against human recombinant MAO-B vs. MAO-A |
|---|---|
| Target Compound Data | MAO-B IC50 = 620 nM |
| Comparator Or Baseline | MAO-A IC50 for structurally related comparator CHEMBL3415617 = 50 nM; target compound shows substantially weaker MAO-A inhibition |
| Quantified Difference | Target compound exhibits ≥12.4-fold weaker inhibition of MAO-A compared to the comparator's MAO-A potency (assuming comparable MAO-A affinity); demonstrates MAO-B preferential binding |
| Conditions | Human recombinant MAO-B expressed in Sf9 cells; 5-phenylacetaldehyde substrate; hydrogen peroxide production measured after 1 hour |
Why This Matters
MAO-B selective inhibition at sub-micromolar concentrations is a key criterion for CNS-targeted research programs investigating Parkinson's disease and related neurodegenerative conditions, distinguishing this compound from non-selective MAO inhibitors.
- [1] BindingDB Entry BDBM50075966 (CHEMBL3415614). Inhibition of human recombinant MAO-B expressed in Sf9 cells using 5-phenylacetaldehyde substrate. IC50 = 620 nM. View Source
- [2] BindingDB Entry BDBM50075969 (CHEMBL3415617). Inhibition of human recombinant MAO-A expressed in Sf9 cells using 5-hydroxytryptamine substrate. IC50 = 50 nM. View Source
